3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole
CAS No.: 1199215-88-7
Cat. No.: VC0178183
Molecular Formula: C3HClF3N3
Molecular Weight: 171.507
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1199215-88-7 |
|---|---|
| Molecular Formula | C3HClF3N3 |
| Molecular Weight | 171.507 |
| IUPAC Name | 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole |
| Standard InChI | InChI=1S/C3HClF3N3/c4-2-8-1(9-10-2)3(5,6)7/h(H,8,9,10) |
| Standard InChI Key | XRZFEFMCIGCKEH-UHFFFAOYSA-N |
| SMILES | C1(=NC(=NN1)Cl)C(F)(F)F |
Introduction
Chemical Identity and Structure
Basic Information
3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole class. The compound is characterized by the following key identifiers:
| Property | Value |
|---|---|
| CAS Number | 1199215-88-7 |
| Molecular Formula | C₃HClF₃N₃ |
| Molecular Weight | 171.51 g/mol |
| IUPAC Name | 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole |
| SMILES Notation | C1(=NC(=NN1)Cl)C(F)(F)F |
The compound was first registered in chemical databases around 2010, indicating its relatively recent emergence in research literature .
Structural Features
The molecular structure of 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole consists of a 1,2,4-triazole ring with specific substitutions. The triazole core is a five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4, with carbon atoms at positions 3 and 5. The distinctive features include:
-
A chlorine atom at position 3 of the triazole ring
-
A trifluoromethyl group (CF₃) at position 5
-
A hydrogen atom attached to the nitrogen at position 1 (hence the "1H" designation)
This structural arrangement contributes to the compound's unique physicochemical properties and biological potential. The presence of the trifluoromethyl group significantly influences its lipophilicity and metabolic stability, while the chlorine substituent adds to its reactivity profile.
Related Compounds
Several structurally related compounds have been described in the literature and can provide context for understanding the properties and applications of 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole:
| Compound | Key Difference | Potential Property Differences |
|---|---|---|
| 3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole | Bromine instead of chlorine at position 3 | Potentially different reactivity profiles due to halogen differences |
| 5-trifluoromethyl-1,2,4-triazole derivatives | Various substituents at position 3 | Range of biological activities depending on the substituent |
| 3-chloro-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine | More complex structure with pyridine ring | Different biological target interactions |
These structural analogs provide valuable insights into structure-activity relationships and help guide the development of compounds with optimized properties .
Synthesis Methodologies
[3 + 2]-Cycloaddition Approach
The most effective and well-documented method for synthesizing 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole involves a [3 + 2]-cycloaddition reaction. This approach utilizes nitrile imines generated in situ from hydrazonyl chlorides, which react with trifluoroacetonitrile (CF₃CN) to form the desired triazole structure .
The key features of this synthetic route include:
-
Generation of nitrile imines from appropriate hydrazonyl chloride precursors
-
Production of trifluoroacetonitrile from 2,2,2-trifluoroacetaldehyde O-(aryl)oxime
-
Regioselective [3 + 2]-cycloaddition to form the triazole ring with precise placement of substituents
This method is particularly valuable because it ensures regioselectivity, with the trifluoromethyl group consistently positioned at the 5-position of the triazole ring .
Reaction Optimization
Extensive optimization studies have been conducted to maximize the yield and efficiency of the [3 + 2]-cycloaddition synthesis. The following table summarizes key reaction parameters and their optimal values:
| Parameter | Optimal Condition | Impact on Synthesis |
|---|---|---|
| Solvent | Dichloromethane (CH₂Cl₂) | Provides best yield compared to THF, DMSO, acetonitrile, or toluene |
| Base | Triethylamine (NEt₃) | Facilitates generation of nitrile imine intermediate |
| Reagent Ratio | 1.5:1:3 (hydrazonyl chloride:oxime:NEt₃) | Optimizes conversion and yield |
| Temperature | Room temperature | Balances reaction rate with selectivity |
| Reaction Time | 12 hours | Allows for complete conversion |
These optimized conditions typically yield the desired product in moderate to good yields (40-75%), depending on the specific hydrazonyl chloride used .
Scale-up Considerations
An important aspect of any synthetic methodology is its scalability for potential industrial applications. The [3 + 2]-cycloaddition approach for synthesizing 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole has demonstrated effectiveness on a gram scale, with a reported 56% yield (1.63 g) when conducted at a 10.0 mmol scale .
Key considerations for scale-up include:
-
Safety precautions when handling trifluoroacetonitrile precursors
-
Efficient mixing strategies to ensure uniform reaction conditions
-
Purification protocols suitable for larger quantities
-
Process modifications to address potential exothermic reactions
The successful demonstration of gram-scale synthesis suggests that this method could potentially be adapted for larger-scale production with appropriate engineering controls and process optimizations .
Chemical Properties and Reactivity
Physical Properties
The physical properties of 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole significantly influence its handling, storage, and application potential. While comprehensive physical data is limited in the available literature, several key properties can be inferred from its structure and related compounds:
-
Physical State: Likely a crystalline solid at room temperature
-
Solubility: Probable good solubility in organic solvents like dichloromethane, acetonitrile, and DMSO due to the presence of the trifluoromethyl group
-
Stability: Expected to be stable under normal laboratory conditions, with sensitivity to strong nucleophiles that could displace the chlorine atom
The trifluoromethyl group confers increased lipophilicity compared to non-fluorinated analogs, which has important implications for its potential pharmaceutical applications.
Reactivity Profile
The reactivity of 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole is largely determined by its structural features. Key aspects of its reactivity include:
-
Nucleophilic Substitution: The chlorine atom at position 3 can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups.
-
Transformations of the Triazole Ring: The triazole core can undergo various transformations including oxidation, reduction, and coupling reactions under appropriate conditions.
-
Functionalization Potential: Demonstrated transformations include:
-
Halogen exchange reactions
-
Coupling reactions (e.g., Heck, Sonogashira)
-
Metalation followed by electrophilic trapping
-
These reactivity patterns make 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole a versatile intermediate for the synthesis of more complex compounds with potential biological activities .
Biological and Pharmaceutical Applications
| Structural Feature | Potential Contribution to Activity |
|---|---|
| Triazole Ring | Provides a rigid scaffold for target binding; can participate in hydrogen bonding and π-stacking interactions |
| Chlorine Substituent | Enhances lipophilicity; can form halogen bonds with protein targets; serves as a site for further modification |
| Trifluoromethyl Group | Increases metabolic stability; enhances lipophilicity; can engage in multipolar interactions with protein binding pockets |
These structure-activity insights can guide the development of analogs with potentially enhanced biological properties, although experimental validation through comprehensive screening would be necessary .
Research Status and Future Directions
Current Research Focus
Current research on 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole appears to be primarily focused on:
-
Synthetic Methodology Development: Refinement of synthetic approaches to improve yield, scalability, and green chemistry aspects.
-
Chemical Transformations: Exploration of various chemical modifications to create libraries of derivatives with diverse properties.
-
Structure-Property Relationships: Investigation of how structural modifications affect physicochemical properties relevant to pharmaceutical applications.
The development of efficient synthetic routes, as exemplified by the [3 + 2]-cycloaddition approach, has facilitated more extensive research by making this compound and its derivatives more accessible for study .
Future Research Directions
Based on current trends and the properties of 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole, several promising research directions can be identified:
-
Comprehensive Biological Screening: Systematic evaluation of the compound and its derivatives against diverse bacterial strains, fungal pathogens, and disease models.
-
Medicinal Chemistry Optimization: Development of structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Investigation of molecular targets and binding modes to understand how the compound exerts its biological effects.
-
Combination Studies: Exploration of synergistic effects when combined with established antimicrobial agents or other therapeutic compounds.
-
Advanced Applications: Investigation of potential applications beyond pharmaceuticals, such as in materials science or as synthetic building blocks for complex molecules.
These research directions would contribute to a more comprehensive understanding of 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole and could potentially lead to valuable applications in medicine, agriculture, or materials science .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume